3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- is a complex organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one derivatives typically involves multi-step organic reactions. Common starting materials include hydrazines and β-diketones. The reaction conditions often require acidic or basic catalysts, and the process may involve heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the scalability of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3H-Pyrazol-3-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their enzyme inhibition properties.
Medicine: Investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action for 3H-Pyrazol-3-one derivatives often involves interaction with specific enzymes or receptors in the body. These compounds can inhibit or activate molecular pathways, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenazone: Used as an analgesic and antipyretic.
Metamizole: A non-opioid analgesic and antipyretic.
Uniqueness
What sets 3H-Pyrazol-3-one, 1,2-dihydro-1-(2-hydroxy-3-(propylamino)propyl)-5-methyl-4-(1-oxo-3-phenylpropyl)-2-phenyl- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Properties
CAS No. |
214603-84-6 |
---|---|
Molecular Formula |
C25H31N3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(propylamino)propyl]-5-methyl-2-phenyl-4-(3-phenylpropanoyl)pyrazol-3-one |
InChI |
InChI=1S/C25H31N3O3/c1-3-16-26-17-22(29)18-27-19(2)24(23(30)15-14-20-10-6-4-7-11-20)25(31)28(27)21-12-8-5-9-13-21/h4-13,22,26,29H,3,14-18H2,1-2H3 |
InChI Key |
MVBHWZHXSXDVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.